![molecular formula C14H21ClN4O2 B1662326 1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
Übersicht
Beschreibung
DPPI 1c is an inhibitor of dipeptidyl peptidase 4 (DPP-4; IC50 = 104 nM in an enzyme assay). It decreases plasma glucose levels by 46 to 67% in an oral glucose challenge in fasted, diabetic KK/H1J mice when administered at doses ranging from 0.3 to 5 mg/kg. DPPI 1c decreases plasma DPP-4 activity by approximately 50% and increases plasma glucagon-like peptide 1 (GLP-1) levels in KK/H1J mice.
Inhibitor of dipeptidyl peptidase IV (DPP-IV) (IC50 = 104 nM) that displays selectivity over enzymes with DPP-like activity (IC50 > 30 μM). Increases plasma GLP-1 levels and improves glucose tolerance in diabetic mice following oral glucose challenge.
Biologische Aktivität
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride, commonly referred to as DPPI 1c, is a synthetic compound exhibiting significant biological activity as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type 2 diabetes, as they enhance insulin secretion and improve glucose tolerance. This article provides a comprehensive overview of the biological activity of DPPI 1c, including its mechanisms of action, pharmacological properties, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 866396-34-1
- Molecular Formula : C14H21ClN4O2
- Molecular Weight : 312.8 g/mol
Structural Features
The compound features a pyrrolidine ring with two cyano groups and a hydroxymethyl group attached to a cyclopentyl moiety, contributing to its unique biological activity. The configuration of the pyrrolidine ring is cis, which may influence its interactions with biological targets.
DPPI 1c acts primarily as an inhibitor of DPP-IV, an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, DPPI 1c increases GLP-1 levels, which enhances insulin secretion in response to meals and decreases blood glucose levels.
Inhibitory Potency
The inhibitory potency of DPPI 1c against DPP-IV has been characterized with an IC50 value of approximately 104 nM . This indicates strong selectivity towards DPP-IV compared to other related enzymes, which typically exhibit IC50 values greater than 30 μM .
Effects on Glucose Metabolism
Research has demonstrated that DPPI 1c significantly lowers plasma glucose levels in diabetic models. For instance, in fasted diabetic KK/H1J mice, administration of DPPI 1c resulted in a decrease in plasma glucose levels by 46% to 67% following an oral glucose challenge . Additionally, the compound was shown to reduce plasma DPP-IV activity by about 50% while increasing GLP-1 levels .
Comparative Analysis with Other DPP-IV Inhibitors
Compound Name | IC50 (nM) | Mechanism | Clinical Use |
---|---|---|---|
DPPI 1c | 104 | DPP-IV Inhibitor | Type 2 Diabetes Management |
Sitagliptin | 1000 | DPP-IV Inhibitor | Type 2 Diabetes Management |
Saxagliptin | 200 | DPP-IV Inhibitor | Type 2 Diabetes Management |
Linagliptin | 10 | DPP-IV Inhibitor | Type 2 Diabetes Management |
Unique Features
While all listed compounds are DPP-IV inhibitors, DPPI 1c exhibits unique structural features that may confer distinct pharmacokinetic properties and selectivity compared to other inhibitors .
Study on Diabetic Mice
In a study assessing the effects of DPPI 1c on glucose tolerance in diabetic mice, it was found that oral administration significantly improved glucose tolerance when challenged with glucose. The study highlighted that the increase in GLP-1 levels was correlated with enhanced insulin secretion and improved metabolic control .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of DPPI 1c indicates good oral bioavailability and rapid absorption. Safety studies have not reported significant adverse effects at therapeutic doses; however, comprehensive clinical trials are necessary to establish long-term safety and efficacy .
Wissenschaftliche Forschungsanwendungen
Diabetes Treatment
DPPI 1c has been extensively studied for its role in diabetes management. Its ability to lower blood glucose levels has been demonstrated in various animal models:
- In fasted diabetic KK/H1J mice, administration of DPPI 1c resulted in a reduction of plasma glucose levels by 46% to 67% during oral glucose challenges when dosed between 0.3 to 5 mg/kg .
- The compound significantly decreases plasma DPP-IV activity by about 50% , leading to elevated GLP-1 levels which are beneficial for insulin secretion and glucose homeostasis .
Cardiovascular Health
Research indicates that GLP-1 has cardioprotective effects, suggesting that DPPI 1c may also contribute positively to cardiovascular health through its modulation of GLP-1 levels. This aspect warrants further investigation into the compound's potential benefits beyond glycemic control .
Inhibition of Other Enzymes
While primarily targeting DPP-IV, DPPI 1c shows minimal activity against other dipeptidyl peptidases such as DPP-II and DPP-III at concentrations up to 30 μM , indicating its specificity . This selectivity is crucial for minimizing side effects associated with broader enzyme inhibition.
Case Study 1: Efficacy in Animal Models
In a study involving diabetic mice, DPPI 1c was administered to evaluate its effects on glucose tolerance and plasma GLP-1 levels. Results indicated that treated mice exhibited significantly improved glucose tolerance compared to control groups, highlighting the therapeutic potential of DPPI 1c in diabetes management .
Case Study 2: Comparative Analysis with Other DPP-IV Inhibitors
A comparative study assessed the efficacy of DPPI 1c against other known DPP-IV inhibitors. The results showed that DPPI 1c not only matched but sometimes exceeded the efficacy of established treatments in lowering blood glucose levels and increasing GLP-1 secretion, making it a promising candidate for further development .
Eigenschaften
IUPAC Name |
(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H/t11-,12+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCWAHDCHQTNBR-IWKKHLOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@H]2C#N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.